![molecular formula C8H8N2O2 B12980600 7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one](/img/structure/B12980600.png)
7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one is a heterocyclic compound that features a fused oxepine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization, can yield the desired compound . Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of reagents and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be subjected to oxidative dehydrogenation to form C5–C6 unsaturated systems .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions. For instance, photoinduced oxidative dehydrogenation can be achieved by irradiating the compound in DMSO at room temperature .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative dehydrogenation can yield unsaturated derivatives with higher biological activity .
Scientific Research Applications
7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one has a wide range of scientific research applications. In chemistry, it serves as a scaffold for the development of biologically active compounds . In biology and medicine, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development . Additionally, the compound’s unique structural properties make it useful in materials science and industrial applications.
Mechanism of Action
The mechanism of action of 7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors by binding to their active sites and modulating their activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one include other heterocyclic systems such as pyrido[4,3-d]pyrimidines and pyrido[2,3-d]pyrimidines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its fused oxepine and pyrimidine ring system, which imparts unique chemical and biological properties. This structural feature allows for diverse functionalizations and the development of novel derivatives with enhanced activity and specificity.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7,8-dihydro-6H-oxepino[3,2-d]pyrimidin-9-one |
InChI |
InChI=1S/C8H8N2O2/c11-6-2-1-3-12-7-4-9-5-10-8(6)7/h4-5H,1-3H2 |
InChI Key |
SWWVNZGIXWGCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=NC=NC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12980518.png)

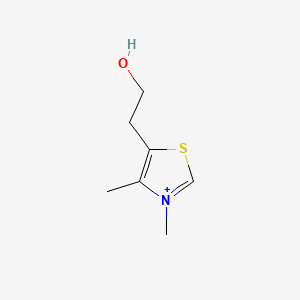
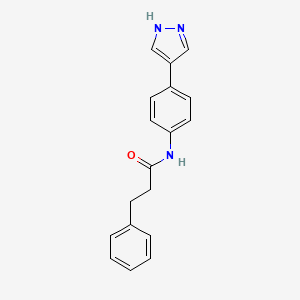
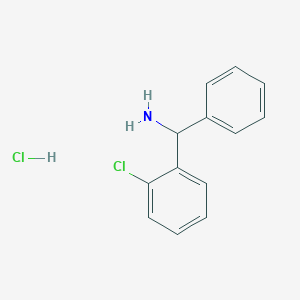

![tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12980553.png)



![(1R,5R)-3-tert-Butyl 10-methyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3,10(2H)-dicarboxylate](/img/structure/B12980581.png)
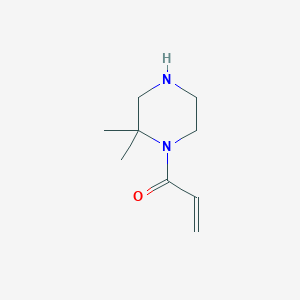
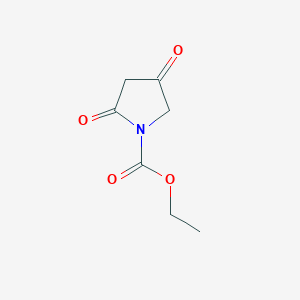
![4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12980608.png)
